5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDMZUQDJNTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-chloropyridin-4-ol
Reagent: : 3-chloropyridine
Condition: : Hydrolysis under acidic or basic conditions
Step 2: Synthesis of 3-((3-chloropyridin-4-yl)oxy)pyrrolidine
Reagents: : 3-chloropyridin-4-ol, pyrrolidine
Condition: : Nucleophilic substitution reaction using an organic solvent like DMF (Dimethylformamide)
Step 3: Synthesis of sulfonyl benzo[d]oxazol-2(3H)-one
Reagents: : Benzo[d]oxazol-2(3H)-one, sulfonyl chloride
Condition: : Sulfonation reaction in the presence of a base, such as triethylamine
Step 4: Final Coupling Reaction
Reagents: : 3-((3-chloropyridin-4-yl)oxy)pyrrolidine, sulfonyl benzo[d]oxazol-2(3H)-one
Condition: : Using a coupling agent such as DCC (Dicyclohexylcarbodiimide) in an aprotic solvent
Industrial Production Methods: Industrial-scale synthesis usually involves optimizing these reactions for yield and purity, often leveraging continuous flow techniques and automated synthesis robots to improve reproducibility and scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: : This compound can undergo oxidation reactions at various functional groups, particularly at the pyrrolidine ring and the benzo[d]oxazole moiety.
Reduction Reactions: : Reduction reactions can target the nitro or sulfonyl groups, typically using reducing agents like LiAlH4 or NaBH4.
Substitution Reactions: : Various substitution reactions can occur, especially nucleophilic substitutions at the chloro-pyridine ring.
Common Reagents and Conditions:
Oxidation: : K2Cr2O7 in acidic medium, H2O2 with catalysts
Reduction: : LiAlH4 in dry ether, NaBH4 in methanol
Substitution: : NaOH in water, PPh3 in organic solvents
Major Products Formed:
Oxidation: : Formation of oxo and sulfone derivatives
Reduction: : Amino derivatives
Substitution: : Various substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry: This compound serves as a starting material for the synthesis of more complex molecules. It is also useful in studying reaction mechanisms due to its multifunctional groups.
Biology: In biological research, it can be used as a molecular probe to study enzyme activities, particularly those involving sulfonyl groups. Its potential antimicrobial properties are also being explored.
Medicine: Pharmacological studies investigate its role as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, it finds applications in the development of novel materials, especially polymers with unique electronic properties.
Mechanism of Action
The compound exhibits its effects through several pathways:
Binding to Molecular Targets:
It binds to specific enzymes, inhibiting their activity. For example, it can inhibit kinases by binding to the ATP-binding site.
Interference with Cellular Pathways:
Disrupts cellular signaling pathways involving sulfonylation and phosphorylation, leading to altered cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence highlights structural parallels but lacks direct pharmacological or physicochemical data for the target compound. Further studies are required to evaluate:
- Binding Affinity : Role of the sulfonyl group vs. hydroxyethyl in target engagement.
- Metabolic Stability : Impact of chloropyridine vs. fluorinated/isoxazole motifs.
- Synthetic Feasibility : Scalability of sulfonylation steps compared to fluorination protocols .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example:
- Step 1 : React 3-chloropyridin-4-ol with pyrrolidine derivatives under reflux conditions using xylene as a solvent and chloranil as an oxidizing agent to form the pyrrolidinyl ether intermediate .
- Step 2 : Sulfonylation of the intermediate with benzo[d]oxazol-2(3H)-one sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Optimization : Yield improvements (e.g., 47–65%) are achieved by controlling stoichiometry, using anhydrous Na₂SO₄ for drying organic layers, and recrystallization from methanol for purification .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidinyl sulfonyl linkage) and aromatic proton environments. For example, the 3-chloropyridinyl group shows distinct downfield shifts at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃ClN₃O₄S: 378.03) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonyl benzooxazolone moiety?
Methodological Answer :
- Analog Synthesis : Modify the benzooxazolone ring (e.g., introduce electron-withdrawing groups) or replace the sulfonyl group with carbonyl/carbamate linkers. Compare bioactivity in enzyme inhibition assays .
- Biological Testing : Use kinase or protease inhibition assays to quantify IC₅₀ values. For example, analogs with bulkier substituents on the pyrrolidine ring showed reduced activity due to steric hindrance .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity trends .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) with internal controls (e.g., staurosporine for kinase inhibition) .
- Statistical Validation : Use ANOVA to assess inter-laboratory variability and report confidence intervals for activity data .
Q. What computational approaches predict environmental fate and degradation pathways?
Methodological Answer :
- QSPR Modeling : Use software like EPI Suite to estimate biodegradation half-lives based on molecular descriptors (e.g., topological polar surface area, logKow) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonyl group hydrolysis under alkaline conditions) .
- Metabolic Pathway Prediction : Tools like Meteor (Lhasa Ltd.) simulate microbial degradation pathways, highlighting potential toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
